molecular formula C21H25N5O2 B2643333 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea CAS No. 1448071-18-8

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea

Cat. No. B2643333
CAS RN: 1448071-18-8
M. Wt: 379.464
InChI Key: GDHOCDBEZWGBJN-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The Fischer indole synthesis remains the pre-eminent method for the synthesis of indoles . On heating under acidic conditions, an arylhydrazone tautomerizes to the enehydrazine, and undergoes a [3,3]-sigmatropic rearrangement that results in the functionalization of an unactivated aromatic C–H position .


Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia enables a selective synthesis of various indole derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea, due to its structural complexity, is involved in various chemical syntheses and transformations, leading to a range of biologically active compounds. The molecule's indole moiety and pyridazinone core are key structural components that allow for diverse chemical reactivity and biological activities. For instance, indolylpyridazinone derivatives have been synthesized through reactions involving indoles and 4-oxo-but-2-enoic acid, further leading to novel compounds with potential antibacterial activity (Abubshait, 2007). Similarly, the synthesis of heterocycles such as pyridazin-3(4H)-ones, 1,3,4-oxadiazoles, and 1,2,4-triazoles from related indolyl compounds has been reported, with these derivatives exhibiting significant antimicrobial activities (Abou-Elmagd et al., 2015).

Biological Activity and Medicinal Chemistry

The biological activities of compounds structurally related to 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea are a significant area of research. Compounds with similar indole and pyridazinone motifs have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, novel pyridazin-3(2H)-one derivatives have demonstrated anti-inflammatory activity in vivo and have shown potential interactions with biological targets such as COX-2 in docking studies (Boukharsa et al., 2018). Moreover, the synthesis of nitrogen and sulfur heterocyclic systems by linking four rings, including indole, pyridazine, and others, has led to compounds with promising applications for further research (Boraei et al., 2020). These studies highlight the potential of such compounds in medicinal chemistry and drug development.

Chemical Structure and Properties Analysis

Understanding the structural features and properties of compounds like 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea is crucial for their application in scientific research. Investigations into the synthesis, crystal structure, and spectroscopic studies of pyridazinone derivatives provide insights into their chemical behavior and interactions. For example, studies involving spectroscopic characterization and theoretical calculations have been conducted to understand the properties and reactivity of new pyridazinone derivatives (Kalai et al., 2021). These analyses are fundamental for the design and development of novel compounds with specific chemical and biological properties.

Future Directions

The field of indole synthesis continues to attract the attention of the chemical community due to the importance of this significant ring system . There is still room for improvement in the field of indole synthesis, particularly in the development of methods that allow for more complex substitution patterns .

properties

IUPAC Name

1-cyclohexyl-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c27-20-11-10-19(25-14-12-16-6-4-5-9-18(16)25)24-26(20)15-13-22-21(28)23-17-7-2-1-3-8-17/h4-6,9-12,14,17H,1-3,7-8,13,15H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHOCDBEZWGBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea

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